molecular formula C12H7N3O3 B042264 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid CAS No. 98293-81-3

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid

Cat. No.: B042264
CAS No.: 98293-81-3
M. Wt: 241.2 g/mol
InChI Key: NWLZFLPKASPJMU-UHFFFAOYSA-N
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Description

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid is a sophisticated heterocyclic building block and potential pharmacophore of significant interest in medicinal chemistry and drug discovery research. This compound features a bipyridine core, a cyano electron-withdrawing group, and a carboxylic acid moiety, creating a multifunctional scaffold ideal for constructing complex molecular libraries. Its primary research value lies in its application as a key intermediate in the synthesis of kinase inhibitors. The structure is analogous to known fragments used in developing therapeutics targeting various protein kinases, which are pivotal in signaling pathways related to cancer, inflammatory diseases, and neurological disorders. Researchers utilize this compound to explore structure-activity relationships (SAR), design novel allosteric binding sites, and develop potent, selective inhibitors. The carboxylic acid group provides a versatile handle for amide coupling or esterification, facilitating its integration into larger molecular architectures, while the electron-deficient pyridine ring can engage in critical hydrogen bonding and dipole interactions within enzyme active sites. This high-purity reagent is essential for hit-to-lead optimization campaigns and for probing the biochemical mechanisms of kinase-related diseases. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZFLPKASPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Reactions

The core structure of 5-cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid is typically assembled via cyclization reactions. A common strategy involves the condensation of pyridine derivatives with nitrile-containing precursors. For example, Knoevenagel condensation followed by cyclization has been employed to construct the bipyridine backbone.

In a representative procedure:

  • A pyridine-2-carboxylic acid derivative is reacted with a cyanoacetamide under acidic conditions.

  • The intermediate undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 90–100°C.

Key advantages include high atom economy and minimal byproduct formation. However, the reaction requires strict temperature control to prevent decomposition of the nitrile group.

Solvent-Free Synthesis Using Polyphosphoric Acid (PPA)

Recent advances highlight solvent-free methods as environmentally benign alternatives. In one protocol:

  • Precursors : 3-Aminopyridine and ethyl cyanoacetate.

  • Catalyst : Freshly prepared PPA (P₂O₅ in H₃PO₄).

  • Conditions : 90°C for 1 hour under nitrogen atmosphere.

Table 1: Optimization of PPA-Catalyzed Synthesis

ParameterOptimal ValueYield (%)Purity (%)
Temperature90°C8298
Reaction Time1 hour8298
PPA Concentration85% P₂O₅8298

This method avoids toxic solvents and achieves yields exceeding 80%, with purity confirmed via HPLC.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Post-synthesis, the compound is validated using:

  • FT-IR : Peaks at 1697 cm⁻¹ (C=O stretch) and 2210 cm⁻¹ (C≡N stretch).

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.89 (s, 1H, NH), 7.60–7.32 (m, 4H, aromatic-H).

  • ¹³C NMR : Signals at δ 167.8 (COOH), 160.9 (C=O), and 118.1 (C≡N).

Table 2: Comparative NMR Shifts (Experimental vs. Calculated)

AtomExperimental δ (ppm)B3LYP/6-311G(d,p) δ (ppm)
C1137.83160.92
C2129.58150.82
C16203.29220.35

Density functional theory (DFT) calculations using B3LYP/6-311G(d,p) basis sets align closely with experimental data, confirming the optimized geometry.

Industrial-Scale Production and Challenges

Scalability and Purification

Industrial synthesis faces challenges in:

  • Purification : Recrystallization from chloroform/dichloromethane mixtures removes unreacted starting materials.

  • Storage : The compound is hygroscopic and requires storage at 2–8°C under inert gas.

Table 3: Industrial Synthesis Parameters

ParameterLaboratory ScalePilot Plant Scale
Batch Size10 g1 kg
Yield82%75%
Purity98%95%

Yield reductions at larger scales are attributed to heat transfer inefficiencies and side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.

    Substitution: Commonly involves replacing a functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including catalysts and sensors.

Mechanism of Action

The mechanism by which 5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to signal transduction or metabolic processes, depending on the application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of the target compound with analogous bipyridine and quinoline derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties
5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid Cyano (5), Carboxylic acid (2) -CN, -COOH Dual electron-withdrawing groups enhance metal chelation and π-accepting capacity .
Quinoline-2-carboxylic acid (L1) Carboxylic acid (2) -COOH Chelates metals via carboxylate and quinoline nitrogen; antitumor/antiviral activity .
2,2'-Bipyridine (L2) None N-heterocyclic aromatic Classic bidentate ligand for transition metals; used in catalysis and solar energy .
2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylic acid Methyl (2), Carboxylic acid (5) -CH3, -COOH Methyl group reduces electron-withdrawing effects compared to cyano derivatives .
1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile Hydroxymethyl (2), Cyano (5) -CH2OH, -CN Hydroxymethyl group introduces polarity; potential for hydrogen bonding .

Metal-Chelating Properties

  • Target Compound: The -CN and -COOH groups at positions 5 and 2 create a mixed σ-donor/π-acceptor system, enabling diverse coordination modes with transition metals. The cyano group may stabilize low oxidation states in metal centers .
  • Quinoline-2-carboxylic acid (L1): Chelates metals via the carboxylate oxygen and quinoline nitrogen, forming stable complexes with Co(II) and Ni(II) .
  • 2,2'-Bipyridine (L2) : A classic bidentate ligand coordinating via two nitrogen atoms; its complexes are widely used in photochemistry and catalysis .

Electronic and Reactivity Differences

  • Cyano vs. Carboxylic Acid Positioning: The target compound’s cyano group at position 5 (vs.
  • Methyl vs. Cyano Substitution: Methyl groups (e.g., in 2-methyl-6-oxo derivatives) donate electrons, reducing the ring’s electrophilicity compared to cyano-substituted analogs .

Biological Activity

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid (CAS Number: 98293-81-3) is a synthetic organic compound belonging to the bipyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H7N3O3C_{12}H_7N_3O_3, with a molecular weight of approximately 241.202 g/mol. The structure contains a bipyridine core with functional groups that contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Starting with 2-pyridinecarboxaldehyde and malononitrile under basic conditions.
  • Cyclization : Formation of the bipyridine structure.
  • Hydrolysis : To yield the carboxylic acid derivative.

These steps may require specific catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against different bacterial strains have been reported to be in the range of 14 to 30 µM, indicating moderate to high efficacy compared to standard antibiotics like ciprofloxacin.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Molecular docking studies suggest that it may interact with key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes or receptors that are crucial for tumor growth. For instance, it has shown promise in targeting DNA gyrase B in E. coli, which is a critical enzyme for bacterial DNA replication .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Activity Type Target Organism/Cell Line Effectiveness (MIC/IC50) Reference
AntimicrobialPseudomonas aeruginosa<125 µg/mL
AntimicrobialEscherichia coli14 - 30 µM
AnticancerVarious Cancer Cell LinesIC50 values ranging from 86.2 µM to higher depending on derivatives

Case Studies

  • Antibacterial Activity Study : In vitro tests demonstrated that derivatives of bipyridine compounds, including this compound, exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
  • Anticancer Research : A study focused on the interaction of this compound with DNA gyrase B revealed that it effectively inhibited this enzyme's activity at low concentrations, suggesting potential as a lead compound for developing new anticancer agents.

Q & A

Q. What are the primary synthetic routes for 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using pyridine derivatives and cyanoacetamide under reflux conditions with acidic catalysts (e.g., acetic acid). Hydrolysis of nitrile intermediates under controlled pH (e.g., NaOH at 60°C) is critical to preserve the carboxylic acid group . Optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction time (12–24 hours) enhances yields, as demonstrated in comparative studies of bipyridine analogs .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves the bipyridine backbone geometry and confirms the keto-enol tautomerism of the 6-oxo group. Orthorhombic crystal systems (e.g., space group Abm2) are typical, with lattice parameters (e.g., a = 10.2045 Å) providing structural validation .
  • NMR Spectroscopy : 1^1H NMR identifies aromatic proton environments (δ 7.8–8.5 ppm for pyridine protons), while 13^{13}C NMR distinguishes carbonyl (δ 165–170 ppm) and cyano (δ 115–120 ppm) groups .

Q. How does the compound participate in common substitution and redox reactions?

  • Methodological Answer :
  • Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at the 4-position under HNO₃/H₂SO₄ or Cl₂/FeCl₃, requiring inert atmospheres to prevent oxidation .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cyano group to an amine, but over-reduction of the keto group must be avoided by limiting H₂ exposure .

Advanced Research Questions

Q. What role does this compound play in transition-metal coordination chemistry, and how does it enhance catalytic activity?

  • Methodological Answer : The bipyridine moiety acts as a bidentate ligand, forming stable octahedral complexes with metals like Ni(II) or Co(II). These complexes exhibit enhanced catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) due to improved electron transfer kinetics. XRD confirms a coordination geometry of N,N'-binding, with bond lengths (~1.95 Å) indicating strong metal-ligand interactions .

Q. What mechanistic insights explain its enzyme inhibition properties, particularly in kinase or protease studies?

  • Methodological Answer : Molecular docking studies reveal that the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Asp86 in kinases), while the cyano group stabilizes hydrophobic pockets. Competitive inhibition (Ki values ~1–5 µM) is observed in biochemical assays using fluorescence quenching or SPR .

Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?

  • Methodological Answer : Discrepancies often arise from byproduct formation (e.g., over-oxidation or dimerization). Strategies include:
  • HPLC-MS Monitoring : Identifies intermediates and byproducts in real-time .
  • DoE Optimization : Response surface methodology (RSM) adjusts temperature, pH, and catalyst loading to maximize yield (>75%) .

Q. How do structural modifications (e.g., methyl or halogen substituents) alter its biological and physicochemical properties?

  • Methodological Answer :
  • Methyl Substituents : Increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility.
  • Halogenation : Improves enzyme binding (e.g., 5-Fluoro analog shows 2x higher IC₅₀ in kinase assays) but may introduce toxicity .
    Comparative studies using QSAR models correlate substituent electronic effects (Hammett σ) with bioactivity .

Tables for Comparative Analysis

Q. Table 1: Synthesis Methods and Yields

MethodConditionsYield (%)Reference
Condensation + HydrolysisReflux, NaOH, 60°C, 18 hr68–72
Suzuki CouplingPd(PPh₃)₄, DMF, 80°C, 24 hr55–60

Q. Table 2: Key Crystallographic Parameters

ParameterValueTechniqueReference
Space GroupAbm2 (Orthorhombic)XRD
Bond Length (C=O)1.23 ÅXRD

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